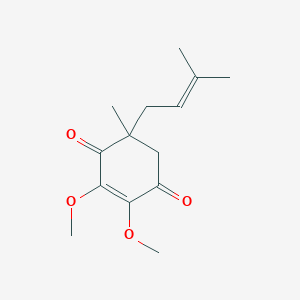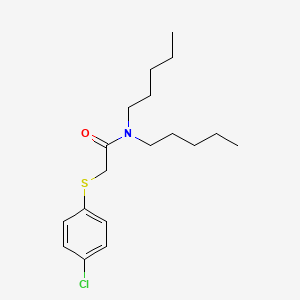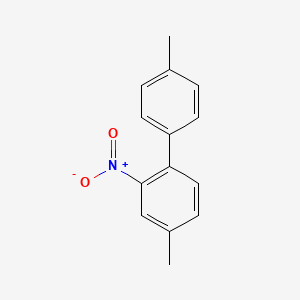
2-Methyl-1,3-dithian-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-dithian-5-one is an organic compound with the molecular formula C5H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its versatility in organic synthesis, particularly as a protective group for carbonyl compounds and as an acyl anion equivalent.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dithian-5-one can be synthesized through the reaction of acetaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions can facilitate large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes.
科学的研究の応用
2-Methyl-1,3-dithian-5-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-1,3-dithian-5-one involves its ability to act as an acyl anion equivalent. This allows it to participate in nucleophilic addition reactions, forming carbon-carbon bonds with electrophiles. The sulfur atoms in the dithiane ring can stabilize negative charges, facilitating these reactions .
Molecular Targets and Pathways: The compound primarily targets carbonyl compounds, protecting them from unwanted reactions during multi-step syntheses. It can also interact with various nucleophiles and electrophiles, enabling the formation of complex molecular architectures .
類似化合物との比較
1,3-Dithiane: Similar in structure but lacks the methyl group at the 2-position.
1,4-Dithiane: Contains a different arrangement of sulfur atoms, leading to distinct reactivity.
2-Trimethylsilyl-1,3-dithiane: A derivative with a trimethylsilyl group, offering different protective properties.
Uniqueness: 2-Methyl-1,3-dithian-5-one is unique due to its methyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where steric and electronic effects are crucial .
特性
CAS番号 |
61367-45-1 |
|---|---|
分子式 |
C5H8OS2 |
分子量 |
148.3 g/mol |
IUPAC名 |
2-methyl-1,3-dithian-5-one |
InChI |
InChI=1S/C5H8OS2/c1-4-7-2-5(6)3-8-4/h4H,2-3H2,1H3 |
InChIキー |
HDCJGQVGQGAJLM-UHFFFAOYSA-N |
正規SMILES |
CC1SCC(=O)CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)

![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)


![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
